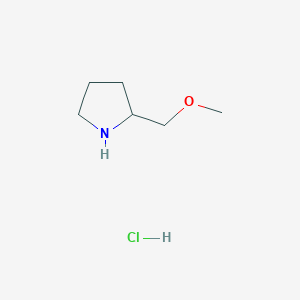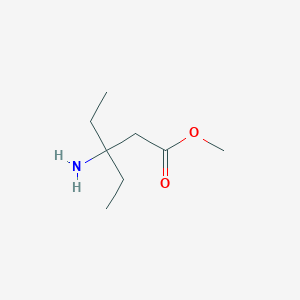![molecular formula C14H14ClN3O2 B1433070 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine CAS No. 1707367-51-8](/img/structure/B1433070.png)
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine (hereafter referred to as “2-Cl-Pyrimidin-4-amine”) is a synthetic compound that has been used in a variety of scientific research applications. It has several unique properties that have enabled its use in a range of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Properties
Chemical synthesis and structural characterization form the backbone of research applications for novel compounds. For instance, research into the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has revealed insights into the reaction mechanisms and potential intermediates, providing a foundation for the development of new chemical entities with potential pharmacological activities (Issac & Tierney, 1996). Similarly, the synthesis of pyranopyrimidine derivatives has been explored due to their broad synthetic applications and bioavailability, highlighting the importance of hybrid catalysts in the development of pharmaceutical lead molecules (Parmar, Vala, & Patel, 2023).
Pharmacological Applications
Pharmacological research is a primary application area for novel chemical compounds. The pharmacological review of chrysin, a flavonoid with a wide range of properties including hepatoprotective and nephroprotective activities, demonstrates the potential of chemical compounds to serve as templates for the development of new therapeutics (Pingili et al., 2019). Furthermore, studies on heterocyclic aromatic amines (HAAs) in food processing highlight the significance of chemical compounds in understanding dietary risks and developing strategies for hazard control and mitigation (Chen et al., 2020).
Toxicological and Safety Assessments
The toxicological impact and safety assessment of chemical compounds are crucial for their potential application in human health. Reviews on the occurrence and toxicity of antimicrobial agents like triclosan in the environment shed light on the environmental and health implications of widespread chemical use (Bedoux et al., 2012). Similarly, the investigation into pyrimidine derivatives as pharmacologically active compounds provides a comprehensive overview of their therapeutic potential and safety profile, guiding future research and development efforts (Chiriapkin, 2022).
Propriétés
IUPAC Name |
2-chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-14(19-7-8-20-14)10-3-2-4-11(9-10)17-12-5-6-16-13(15)18-12/h2-6,9H,7-8H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUGQNBRLIOEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)NC3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B1432988.png)

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)


![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)





